![molecular formula C19H19ClN4O B2751099 2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide CAS No. 2097898-26-3](/img/structure/B2751099.png)

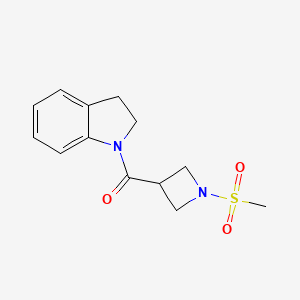

2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

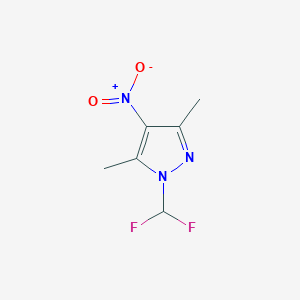

Description

Quinazoline and quinazolinone derivatives are important heterocycles in medicinal chemistry . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been a subject of interest in recent years . For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated the synthesis and evaluation of various quinazolin-4(3H)-ones derivatives for their antimicrobial properties. Compounds incorporating quinazolinone frameworks, including those with pyrazolyl modifications, have been shown to exhibit antibacterial and antifungal activities. The synthesis processes often involve the reaction of specific chlorophenyl and methyl groups with other chemical entities, leading to compounds that have been screened for their efficacy against a range of microbial strains (Patel, Shaikh, & Barat, 2012; Patel & Barat, 2010).

Antiviral and Neuroprotective Effects

A novel anilidoquinoline derivative related to the structural framework has shown significant antiviral and antiapoptotic effects in vitro. This compound was effective in treating Japanese encephalitis, demonstrating a decrease in viral load and an increase in survival rates in infected mice. This suggests potential applications in antiviral therapies and neuroprotection (Ghosh et al., 2008).

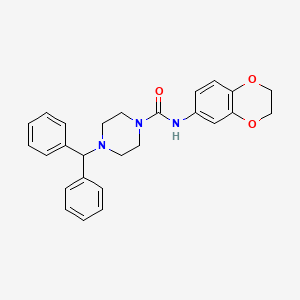

Antihistaminic Agents

The structural motif of quinazolinones has been explored for developing new classes of H1-antihistaminic agents. Compounds synthesized with specific chlorophenyl and substituted propyl groups have shown significant protection against histamine-induced bronchospasm in guinea pigs, comparing favorably to standard antihistaminic drugs but with reduced sedative effects. This highlights the potential of quinazolinone derivatives as leads for new antihistaminic agents (Alagarsamy & Parthiban, 2012).

Anticonvulsant Activity

Research into quinazolinone derivatives has also indicated potential anticonvulsant activities. The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives was guided by their affinity to GABAergic biotargets, suggesting a methodical approach to designing compounds with anticonvulsant properties. Although not all synthesized compounds showed significant activity, the study underlines the importance of the NHCO cyclic fragment in anticonvulsant activity, offering insights into the pharmacophore's role (El Kayal et al., 2022).

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of pharmacological activities . They have been used in the treatment of various conditions such as cancer, inflammation, bacterial infections, convulsions, and hyperlipidemia .

Mode of Action

Quinazoline and quinazolinone derivatives have been found to interact with various biological targets to exert their effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

Given the broad range of activities exhibited by quinazoline and quinazolinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of quinazoline and quinazolinone derivatives can vary widely depending on their specific chemical structure .

Result of Action

Quinazoline and quinazolinone derivatives have been found to exhibit a variety of biological effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinazoline and quinazolinone derivatives .

Biochemical Analysis

Biochemical Properties

Quinazoline derivatives, including 2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide, have been found to interact with various enzymes and proteins . For example, certain quinazoline derivatives have exhibited α-glucosidase inhibitory activity . The nature of these interactions is often characterized by binding affinities, which can be quantified using IC50 values .

Cellular Effects

Quinazoline derivatives can have significant effects on various types of cells and cellular processes . For instance, they have shown significant inhibition of cell viability in MCF-7 cells, a breast cancer cell line . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways . It may interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical profile . It may interact with transporters or binding proteins, and could also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-12-8-18-21-11-14-9-15(6-7-17(14)24(18)23-12)22-19(25)10-13-4-2-3-5-16(13)20/h2-5,8,11,15H,6-7,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDGKLDNUPTFEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CC(CC3)NC(=O)CC4=CC=CC=C4Cl)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane](/img/structure/B2751016.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2751017.png)

![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)

![Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)](/img/structure/B2751024.png)

![NCGC00384610-01_C48H76O18_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2751028.png)

![diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2751033.png)

![5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2751037.png)